1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-methylpiperazine
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Overview
Description
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-methylpiperazine is a derivative of the benzylpiperazine class of compounds. It is known for its effects on the central and autonomic nervous systems, blood pressure, and smooth muscle . This compound has been widely used as a reference material in forensic laboratories due to its stimulant and euphoric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-methylpiperazine typically involves the alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol with piperazine under controlled conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Dehalogenated products.
Substitution: Methoxy or ethoxy derivatives.
Scientific Research Applications
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-methylpiperazine has several scientific research applications:
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets in the nervous system. It affects neurotransmitter release and reuptake, leading to altered neuronal activity . The exact pathways involved include modulation of serotonin and dopamine receptors, which contribute to its stimulant and euphoric properties .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine: Another benzylpiperazine derivative with similar stimulant properties.
2-Bromo-4,5-dimethoxyphenyl)methanol: A precursor in the synthesis of 1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-methylpiperazine.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct pharmacological properties compared to other benzylpiperazine derivatives . Its combination of bromine and methoxy groups enhances its interaction with neurotransmitter receptors, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-16-4-6-17(7-5-16)10-11-8-13(18-2)14(19-3)9-12(11)15/h8-9H,4-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISZHIWFRJLJKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2Br)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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